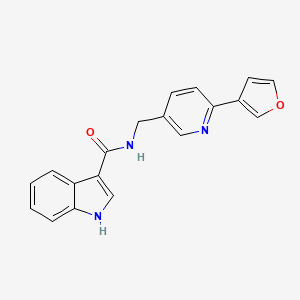

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide

Description

N-((6-(Furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring an indole-3-carboxamide core linked via a methylene group to a pyridine ring substituted at the 6-position with a furan-3-yl moiety. This hybrid structure combines aromatic heterocycles (indole, pyridine, and furan), which are often employed in medicinal chemistry to enhance binding affinity and selectivity toward biological targets such as kinases or G-protein-coupled receptors .

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2/c23-19(16-11-21-18-4-2-1-3-15(16)18)22-10-13-5-6-17(20-9-13)14-7-8-24-12-14/h1-9,11-12,21H,10H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVMFYYHDCYEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide typically involves multicomponent reactions (MCRs), which are efficient for constructing complex molecules from simple starting materials. One common approach is the use of a catalyst-free, one-pot synthesis involving the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method allows for the rapid and selective formation of the desired product with minimal purification steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan and indole rings can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to modify the functional groups, such as converting nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Core Diversity : The target compound’s indole core contrasts with pyridoindoles (e.g., 5k, 8h) and furopyridines (), which exhibit fused ring systems. These cores influence π-π stacking and solubility .

- Substituent Effects: The furan-pyridine group in the target compound may enhance electron-deficient aromatic interactions compared to methoxy (Compound 2) or hydroxy groups (8h). Furan’s oxygen atom could also improve solubility relative to purely hydrophobic chains (e.g., 5k’s aminohexyl) .

Key Insights :

- Synthetic Efficiency : High yields (85–92%) in analogs (5k, 8h) suggest that the target compound’s synthesis could employ similar amide coupling strategies (e.g., HBTU/TEA) .

- Purity Challenges : The hydroxybenzamido derivative 8h achieved 96% HPLC purity, indicating that polar substituents may facilitate purification—a consideration for the target’s furan group .

- Molecular Weight : The target’s estimated molecular weight (~363) aligns with oxadiazole-containing analogs (), suggesting moderate bioavailability .

Discussion of Structural Implications

- Bioactivity Potential: The furan-pyridine moiety in the target compound may mimic ATP-binding motifs in kinase inhibitors, a role observed in furopyridine derivatives () .

- Solubility vs. Permeability : The furan’s polarity could improve aqueous solubility over methoxy or alkyl chains but may reduce membrane permeability compared to halogenated analogs () .

- Metabolic Stability: The oxadiazole in and furan in the target compound may resist oxidative metabolism better than alkylamino linkers (5k) .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that incorporates furan, pyridine, and indole moieties. Its molecular formula is with a molecular weight of 321.35 g/mol. The structural diversity contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 321.35 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in cancer pathways, suggesting potential anticancer properties.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study evaluating its efficacy against the MDA-MB-231 breast cancer cell line, the compound demonstrated an IC50 value of 0.075 mM, indicating strong anticancer potential compared to other derivatives with higher IC50 values .

Table: IC50 Values of this compound Against Cancer Cell Lines

| Cell Line | IC50 Value (mM) |

|---|---|

| MDA-MB-231 | 0.075 |

| HeLa | 0.069 |

| A549 | 0.0046 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM for various strains . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Table: MIC Values Against Bacterial Strains

| Bacterial Strain | MIC Value (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Bacillus subtilis | 4.69 |

Case Studies

- Anticancer Efficacy : A study conducted on the effects of this compound on the MDA-MB-231 cell line revealed that it inhibits cell proliferation significantly more than other derivatives lacking the furan moiety . This highlights the importance of structural components in enhancing biological activity.

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against various bacterial strains, confirming that modifications in the structure could enhance activity against resistant strains . The presence of electron-donating groups was found to improve inhibitory effects.

Comparative Analysis with Similar Compounds

The biological profile of this compound can be compared with other pyridine derivatives known for their biological activities:

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Varies (lower values are better) |

| N-(4-hydroxyphenyl)acetamide | Antimicrobial | MIC = 10 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.